molecular formula C11H9ClN2O2 B14911398 Methyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate

Methyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate

Cat. No.: B14911398
M. Wt: 236.65 g/mol
InChI Key: NUQVPEPNXVUCNL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate typically involves the reaction of 7-chloro-1,6-naphthyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Methyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the naphthyridine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Methyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate can be compared

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

methyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)4-8-3-2-7-6-13-10(12)5-9(7)14-8/h2-3,5-6H,4H2,1H3

InChI Key

NUQVPEPNXVUCNL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC2=CC(=NC=C2C=C1)Cl

Origin of Product

United States

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